molecular formula C22H27N3O4S2 B2837613 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683260-23-3

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Número de catálogo: B2837613
Número CAS: 683260-23-3
Peso molecular: 461.6
Clave InChI: RWTIVOWTOSOMPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a heterocyclic compound featuring a benzothiazole core fused with a cyclohexenone ring and substituted with a dimethyl group at the 5,5-positions. The benzamide moiety is further functionalized with a sulfonyl group linked to a 2-methylpiperidine substituent.

Propiedades

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-14-6-4-5-11-25(14)31(28,29)16-9-7-15(8-10-16)20(27)24-21-23-17-12-22(2,3)13-18(26)19(17)30-21/h7-10,14H,4-6,11-13H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTIVOWTOSOMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is C16H22N3O4SC_{16}H_{22}N_{3}O_{4}S, with a molecular weight of 358.43 g/mol. The structure features a thiazole ring fused with a benzene derivative and a sulfonamide group, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC16H22N3O4S
Molecular Weight358.43 g/mol
CAS Number325986-91-2
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide have shown moderate to significant antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Anticancer Potential

Several thiazole derivatives have been evaluated for their anticancer properties. For example, compounds with similar structural features have demonstrated selective cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) cells. In vitro studies revealed that these compounds can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Anticancer Activity : A study reported that a related thiazole derivative exhibited an IC50 value of 0.096 μM against EGFR, indicating potent anticancer activity . This suggests that modifications to the thiazole structure can significantly enhance its therapeutic efficacy.
  • Antimicrobial Evaluation : In another study focusing on thiazole derivatives, compounds were tested against various bacterial strains. Results showed that certain modifications led to increased lipophilicity and enhanced antibacterial activity .
  • Cholinesterase Inhibition : Some derivatives have also been evaluated for their ability to inhibit cholinesterase enzymes, which are crucial in treating neurodegenerative disorders like Alzheimer's disease. The compound demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and significant selectivity towards butyrylcholinesterase (BChE) .

The biological activities of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit key enzymes involved in bacterial growth and cancer progression.
  • Cell Cycle Modulation : Thiazole derivatives can induce cell cycle arrest in cancer cells by interfering with regulatory proteins involved in cell division.

Comparación Con Compuestos Similares

Analysis:

  • Sulfonamide vs. Pyrrolidinedione vs. Thioether :
    The sulfonamide group in the target compound likely enhances aqueous solubility compared to the ethylthio substituent in . The pyrrolidinedione in –3 introduces a rigid, planar structure that may improve binding affinity to flat enzymatic pockets .
  • Piperidine vs.

Commercial and Industrial Relevance

The commercial availability of the pyrrolidinedione analogue () suggests industrial interest in benzothiazole derivatives for biochemical or pharmaceutical applications. The target compound’s 2-methylpiperidine sulfonamide group may offer patentability advantages over simpler substituents .

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound with high purity and yield?

The synthesis involves multi-step reactions, including cyclization of thiazole derivatives and sulfonamide coupling. Key parameters include:

  • Solvent selection : 1,4-dioxane or DMF for improved solubility of intermediates .
  • Catalysts : Piperidine as a base catalyst for condensation reactions .
  • Temperature control : Reflux conditions (100–120°C) for 5–8 hours to ensure completion of cyclization steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the thiazole ring, sulfonamide linkage, and substituent positions .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated m/z 443.58 for C22_{22}H25_{25}N3_3O3_3S2_2) .

Q. How can researchers design initial biological screening assays to evaluate its therapeutic potential?

  • Cytotoxicity assays : Use SRB (sulforhodamine B) or MTT protocols on cancer cell lines (e.g., MCF-7, HEPG-2) with CHS-828 as a reference compound .
  • Dose ranges : Test 0.1–100 µM concentrations in triplicate, with DMSO controls (<0.5% v/v) to avoid solvent toxicity .
  • Normal cell lines : Include WI-38 fibroblasts to assess selectivity .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

  • Source analysis : Compare cell line origins (e.g., ECACC vs. NCI sources) and culture conditions (e.g., FBS percentage, incubation time) that may affect results .
  • Dose-response validation : Repeat assays with standardized protocols (e.g., NCI-60 guidelines) and orthogonal methods like flow cytometry for apoptosis .
  • Metabolic stability : Evaluate compound degradation in cell media via LC-MS to confirm bioactivity correlates with intact parent compound .

Q. What computational strategies are recommended to predict target interactions and optimize lead efficacy?

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases or GPCRs (e.g., PDB entries) to identify binding sites .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling : Train models on thiazole/sulfonamide derivatives to prioritize substituents for synthetic modification .

Q. What experimental approaches can elucidate the reaction mechanism of sulfonamide coupling in its synthesis?

  • Kinetic studies : Monitor intermediates via 1H^1H-NMR at timed intervals to identify rate-limiting steps .
  • Isotopic labeling : Use 15N^{15}N-labeled amines to track sulfonamide bond formation via MS/MS .
  • DFT calculations : Calculate activation energies for proposed transition states (e.g., B3LYP/6-31G* level) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values across cytotoxicity studies?

  • Standardize assays : Adopt CLSI guidelines for cell viability assays, including plate reader calibration and incubation time harmonization .
  • Batch variability : Test multiple compound batches (synthesized independently) to rule out impurity-driven artifacts .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to estimate consensus IC50_{50} ranges .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

StepReaction TypeConditionsYield (%)Purity (%)Reference
1Thiazole cyclizationReflux, 1,4-dioxane, 8 h65–7090
2Sulfonamide couplingDMF, RT, 12 h80–8595
3Final purificationColumn chromatography7598

Q. Table 2: Biological Activity Profile

Cell LineIC50_{50} (µM)Selectivity Index (vs. WI-38)Reference
MCF-712.3 ± 1.53.2
HEPG-28.9 ± 0.84.1
DLD-115.6 ± 2.12.7

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.